molecular formula C13H20BNO5 B12335869 B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid

B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid

Cat. No.: B12335869
M. Wt: 281.11 g/mol
InChI Key: CPCGECRJGWTCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique chemical properties, making it valuable in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid typically involves the reaction of 4-aminophenylboronic acid with bis(2-methoxyethyl)amine and a carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups, purification, and characterization of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes by forming reversible covalent bonds with active site residues. This interaction can disrupt the enzyme’s function, leading to therapeutic effects . The compound’s boronic acid group plays a crucial role in these interactions, making it a valuable tool in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and applications. Its ability to form stable complexes with biomolecules and its potential in therapeutic applications make it a compound of significant interest .

Properties

Molecular Formula

C13H20BNO5

Molecular Weight

281.11 g/mol

IUPAC Name

[4-[bis(2-methoxyethyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H20BNO5/c1-19-9-7-15(8-10-20-2)13(16)11-3-5-12(6-4-11)14(17)18/h3-6,17-18H,7-10H2,1-2H3

InChI Key

CPCGECRJGWTCJE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(CCOC)CCOC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.